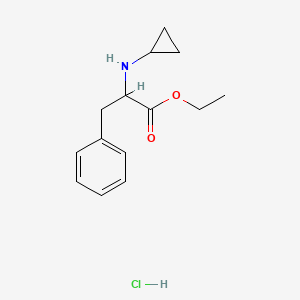

Ethyl 2-(cyclopropylamino)-3-phenylpropanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

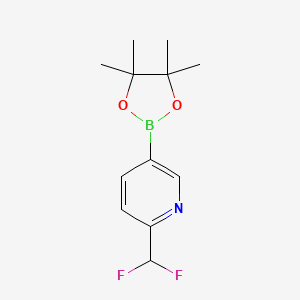

This compound is likely an organic compound consisting of an ethyl ester functional group, a cyclopropylamino group, and a phenyl group attached to a propanoate backbone. The hydrochloride indicates that it is a salt with a chloride ion .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The ester could undergo hydrolysis, transesterification, or reduction reactions. The amine could participate in various reactions such as acylation or alkylation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications

Synthesis and Chemical Properties

Formation and Rearrangement in Synthesis : The Blaise rearrangement study demonstrates the formation of ethyl 1-methyl-2-phenyl- and 1,2-dimethyl-3-phenylcyclopropanecarboxylates from related compounds, providing insights into the chemical behavior of similar molecular structures (Abe & Suehiro, 1982).

Chemo-Enzymatic Routes for Derivatives : Research on the chemo-enzymatic preparation of chiral β-hydroxy acid, a potential progenitor of drugs like fluoxetine hydrochloride, involved the synthesis of racemic substrate ethyl 3-hydroxy-3-phenylpropanoate (Zhao et al., 2014).

Ultrasound in Enzymatic Resolution : The use of ultrasound bath in the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate highlights advancements in chemical processing techniques (Ribeiro et al., 2001).

Asymmetric Organocatalysis : An investigation into asymmetric organocatalytic approaches used ethyl 3-oxo-3-phenylpropanoate, showcasing methods in synthesizing specific chemical structures with potential relevance to ethyl 2-(cyclopropylamino)-3-phenylpropanoate hydrochloride (Reitel et al., 2018).

Catalysis and Reaction Mechanisms

Catalyst Development for Hydrocarboxylation : The creation of low symmetry metal complexes, including the use of cysteine ethyl ester, as catalysts for hydrocarboxylation, underscores the diverse applications in catalytic reactions relevant to similar compounds (Real et al., 1999).

Antifeedants in Agricultural Chemistry : Research on phenylpropanoids as antifeedants for the pine weevil included compounds like methyl 3-phenylpropanoates, indicating potential agricultural applications for similar chemical structures (Bohman et al., 2008).

Green Chemistry Approaches : The use of boric acid-catalyzed reactions involving ethyl 3-oxo-3-phenylpropanoate in green chemistry underlines the potential environmental benefits and efficiency in synthesizing related compounds (Kiyani & Ghorbani, 2015).

Biological Applications and Potential

Antiviral Activity : The synthesis of 3-acylaminopropionamidine hydrochlorides, derived from compounds like ethyl 3-acylaminopropionimidates, shows interest in exploring antiviral properties, suggesting potential biological applications for similar molecules (Ueda et al., 1968).

Marine-Derived Compounds : The isolation of compounds from marine fungi, including 3-hydroxybutan-2-yl 2-hydroxy-3-phenylpropanoate, indicates ongoing research in discovering new substances from natural sources, relevant to this compound (Zhang et al., 2009).

Safety and Hazards

Properties

IUPAC Name |

ethyl 2-(cyclopropylamino)-3-phenylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)13(15-12-8-9-12)10-11-6-4-3-5-7-11;/h3-7,12-13,15H,2,8-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOWBUVKQJKXII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC2CC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(3As,4S,6aR)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2418861.png)

![1-(4-Methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2418864.png)

![2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2418865.png)

![5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane](/img/structure/B2418868.png)

![5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol](/img/structure/B2418876.png)

![3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2418877.png)

![1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2418879.png)

![N-1,3-benzodioxol-5-yl-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2418881.png)